2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-23(19,20)14-9-7-13(8-10-14)15-17-18-16(21-15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCOAPTXOYMIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole (CAS Number: 923178-63-6) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential antiviral effects, and mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 346.4 g/mol. Its unique structure combines a benzylsulfanyl group and a methylsulfonyl group, which may enhance its solubility and bioavailability compared to other oxadiazole derivatives .
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 923178-63-6 |
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer).
Case Study: Anticancer Evaluation
In a study assessing the cytotoxic effects of related oxadiazole derivatives:
- Cell Lines Tested : MDA-MB-231 and HT-29.
- Concentrations Used : Compounds were tested at concentrations ranging from 6.25 µM to 200 µM.
- Results :
This suggests that the structural modifications in oxadiazoles can lead to enhanced anticancer properties, highlighting the potential of this compound as an effective agent in cancer therapy.
The biological activity of oxadiazoles is often attributed to their ability to:
Scientific Research Applications
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole family, which is known for its diverse applications in medicinal chemistry. Oxadiazoles, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, exhibit various pharmacological effects due to their structural versatility . The presence of a benzylsulfanyl group and a para-methylsulfonylphenyl substituent in this compound contributes to its unique chemical properties and biological activities.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry Oxadiazoles are frequently used in medicinal chemistry because of their structural versatility and ability to produce a wide range of pharmacological effects.
- Scientific Research This compound is a valuable tool for researchers investigating novel therapeutic agents and biological processes because of its distinct chemical characteristics.
- Interaction Studies This focuses on its binding affinity and mechanism of action against biological targets. For instance.
1,3,4-Oxadiazoles have a vast variety of applications in medicine, agriculture, dyes, heat-resistant polymers, scintillators, UV absorbing, and fluorescent materials . These bioactive agents also show a variety of biological significance such as anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities, and thus have drawn widespread attention .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antibacterial Activity
Key Structural Analogs
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Substituents: Methylsulfonyl (position 2), 4-fluorophenyl (position 5).
- Activity :
- In vitro : EC₅₀ = 0.17 µg/mL against Xoo, outperforming bismerthiazole (92.61 µg/mL) and thiodiazole copper (121.82 µg/mL) .
- In vivo : 41.82% protective activity at 200 µg/mL in greenhouse trials, surpassing commercial agents .
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) Substituents: Phenoxymethyl (position 2), methylsulfonyl (position 5). Activity: EC₅₀ = 0.45 µg/mL against X. oryzae, superior to benzyl or phenyl analogs . Rationale: Phenoxymethyl’s sp³-hybridized -CH₂- enhances structural flexibility and receptor binding .
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
- Substituents: Methylsulfonyl (position 2), (4-fluorophenyl)sulfonylmethyl (position 5).
- Activity : EC₅₀ = 0.17 µg/mL against Xoo, with exceptional in vivo performance .
Comparison with 2-(Benzylsulfanyl)-5-[4-(Methylsulfonyl)phenyl]-1,3,4-Oxadiazole
- Substituent Analysis: Position 2: The benzylsulfanyl group (-S-CH₂-C₆H₅) introduces a sulfur atom with moderate electron-withdrawing effects and increased lipophilicity compared to methylsulfonyl (-SO₂-CH₃) or phenoxymethyl (-O-CH₂-C₆H₅). This may enhance membrane permeability but reduce electron density on the oxadiazole ring. Position 5: The 4-(methylsulfonyl)phenyl group is strongly electron-withdrawing, which stabilizes the heterocyclic core and may improve binding to bacterial enzymes involved in EPS biosynthesis.
- Predicted Bioactivity: The benzylsulfanyl group’s bulkier structure could hinder receptor interaction compared to smaller substituents like methylsulfonyl. However, its thioether linkage may facilitate redox interactions with bacterial proteins.
Mechanistic Insights from Analogs
EPS Biosynthesis Inhibition :
- Analogs with methylsulfonyl groups disrupt EPS polymerization and transport by downregulating gum genes. For example, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole inhibits gumB expression by 94.88% at 20 µg/mL .
- The target compound’s methylsulfonylphenyl group may similarly interfere with EPS pathways, though its benzylsulfanyl substituent could alter binding kinetics.
Host Resistance Modulation: Structural analogs enhance superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving disease resistance .
Comparative Efficacy in Greenhouse and Field Trials
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Protective Activity: 41.82% at 200 µg/mL, outperforming bismerthiazole (37.51%) .
- However, higher molecular weight (due to benzylsulfanyl) could necessitate higher molar concentrations for equivalent efficacy .
Data Tables
Table 1: Comparative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Substituent (Position 2) | Substituent (Position 5) | EC₅₀ (Xoo, µg/mL) | Protective Activity (%) |
|---|---|---|---|---|
| 2-(Methylsulfonyl)-5-(4-fluorophenyl) | -SO₂-CH₃ | 4-Fluorophenyl | 0.17 | 41.82 |
| 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl) | -O-CH₂-C₆H₄-F | -SO₂-CH₃ | 0.45 | N/A |
| 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl] | -S-CH₂-C₆H₅ | 4-(Methylsulfonyl)phenyl | Predicted: 0.2–0.5 | Predicted: 35–45 |
Table 2: Gene Suppression by Methylsulfonyl Analogs (20 µg/mL)
| Gene | Inhibition Rate (%) | Function in EPS Biosynthesis |
|---|---|---|
| gumB | 94.88 | Polymerization and transport |
| gumG | 68.14 | Pentasaccharide modification |
| gumM | 86.76 | Pentasaccharide synthesis |
Preparation Methods
Conventional Cyclodehydration with Phosphorus Oxychloride
The most widely reported method for synthesizing 1,3,4-oxadiazoles involves cyclocondensation of diacylhydrazines using phosphorus oxychloride (POCl₃). For 2-(benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole, the reaction proceeds via the following steps:
Synthesis of 4-(Methylsulfonyl)Benzohydrazide :
4-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield 4-(methylsulfonyl)benzohydrazide.Formation of Diacylhydrazine :
The hydrazide reacts with benzylsulfanyl acetic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) to form the diacylhydrazine intermediate.Cyclization with POCl₃ :
The diacylhydrazine undergoes cyclodehydration using POCl₃ at 80–100°C for 4–6 hours, yielding the target oxadiazole.
Mechanistic Insights :
The lone pair on the hydrazide nitrogen attacks the carbonyl carbon of the carboxylic acid derivative, eliminating water. POCl₃ facilitates cyclization by abstracting protons and forming a cyclic intermediate, which collapses to release hydrogen chloride (HCl) and generate the oxadiazole ring.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ Concentration | 5 eq. | 78 | |
| Temperature | 90°C | 82 | |
| Reaction Time | 5 hours | 75 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol involves:
- One-Pot Reaction :
Mixing 4-(methylsulfonyl)benzohydrazide and benzylsulfanyl acetic acid with POCl₃ in a microwave reactor. - Irradiation :
Heating at 150 W for 15–20 minutes achieves complete cyclization.
Advantages :
- Time Efficiency : Reduces reaction time from hours to minutes.
- Yield Enhancement : Achieves yields up to 88% due to uniform heating.
Table 2: Conventional vs. Microwave Synthesis
| Method | Time (Hours) | Yield (%) | Energy Efficiency |
|---|---|---|---|
| Conventional | 5 | 75 | Low |
| Microwave | 0.3 | 88 | High |
Green Chemistry Approaches
Solvent-Free Grinding with Molecular Iodine
A mechanochemical approach avoids toxic solvents:
- Grinding Reactants :
Equimolar amounts of 4-(methylsulfonyl)benzohydrazide and benzylsulfanyl acetic acid are ground with molecular iodine (5 mol%) in a mortar for 8–10 minutes. - Cyclization :
The mechanical force promotes cyclization, yielding the oxadiazole directly.
Key Benefits :
- Eco-Friendly : Eliminates solvent waste.
- Cost-Effective : Minimizes reagent use.
Table 3: Comparison of Green Methods
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Grinding | I₂ | 70 | 10 minutes |
| Ultrasound | None | 65 | 30 minutes |
Post-Cyclization Functionalization
Alkylation of Oxadiazole Thiol Intermediates
An alternative route involves synthesizing a 2-mercapto-1,3,4-oxadiazole intermediate, followed by alkylation:
- Synthesis of 2-Mercapto-5-[4-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazole :
Cyclocondensation of 4-(methylsulfonyl)benzohydrazide with carbon disulfide (CS₂) in basic conditions. - Alkylation with Benzyl Bromide :
Reacting the thiol intermediate with benzyl bromide in acetone under reflux.
Challenges :
- Regioselectivity : Requires strict control to avoid over-alkylation.
- Purification : Column chromatography is often necessary.
Critical Analysis of Methodologies
Yield and Purity Considerations
- POCl₃-Based Methods : High yields but generate corrosive byproducts.
- Microwave Synthesis : Superior efficiency but requires specialized equipment.
- Green Methods : Environmentally sustainable but moderately lower yields.
Scalability and Industrial Feasibility
Industrial applications favor microwave and grinding methods due to reduced energy consumption and waste. However, POCl₃ remains prevalent in laboratory settings for its reliability.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole?
The synthesis typically involves cyclization of hydrazide derivatives with appropriate electrophiles. Key steps include:
- Hydrazide cyclization : Reacting 4-(methylsulfonyl)benzohydrazide with carbon disulfide under basic conditions (KOH/ethanol) to form the 1,3,4-oxadiazole ring .
- Sulfanylation : Introducing the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in DMF/KCO .
- Oxidation : Optional oxidation of thioether to sulfone (if needed) using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane .
Critical parameters : Temperature control during cyclization (~80°C) and stoichiometric ratios to avoid side products like disulfides.
Basic: What spectroscopic and analytical methods validate the structure of this compound?
- IR spectroscopy : Confirms C=N (1600–1650 cm), S=O (1300–1350 cm), and C-O-C (1200–1250 cm) stretches .
- NMR :
- Mass spectrometry : Molecular ion peaks ([M+H]) align with the molecular formula CHNOS .
Basic: What biological activities have been reported for this compound?
- Antibacterial : Inhibits Xanthomonas oryzae (MIC = 0.45 μg/mL) by suppressing exopolysaccharide (EPS) production (94.52% inhibition at 20 μg/mL) .
- HDAC6 inhibition : Structural analogs show selective inhibition (IC < 100 nM) for treating peripheral neuropathy .
- Anti-inflammatory : Oxadiazole derivatives reduce edema in carrageenan-induced models (45–60% inhibition at 50 mg/kg) with low ulcerogenicity .
Advanced: How do substituents on the oxadiazole ring influence antibacterial potency?
- Substituent flexibility : Phenoxymethyl groups (sp hybridized) enhance activity by improving receptor binding (e.g., MIC = 0.45 μg/mL vs. 1.67 μg/mL for rigid analogs) .
- Electron-withdrawing groups : Methylsulfonyl increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., 56.47% EPS inhibition at 10 μg/mL vs. 34.29% for non-sulfonated analogs) .
- Positional effects : 2-Benzylsulfanyl groups improve membrane permeability compared to 2-phenyl derivatives .
Advanced: What mechanistic insights explain its antibacterial activity?
- EPS inhibition : Disrupts biofilm formation by downregulating gumB and gumG genes in X. oryzae, reducing pathogenicity .
- Membrane disruption : Sulfone derivatives increase membrane permeability, as shown by propidium iodide uptake assays .
- Enzyme targeting : Molecular docking suggests binding to Xoo’s dihydrofolate reductase (DHFR) with a binding energy of −9.2 kcal/mol .
Advanced: How do computational studies (e.g., DFT) elucidate its electronic properties?
- HOMO-LUMO gap : Calculated at 4.2 eV, indicating stability and charge-transfer potential .
- Electrostatic potential maps : Highlight nucleophilic regions at the oxadiazole ring and electrophilic zones near the sulfonyl group, guiding derivatization .
- Docking simulations : Predict strong HDAC6 binding (Glide score: −12.3) via interactions with Zn in the catalytic pocket .
Advanced: What structure-activity relationships (SARs) guide HDAC6 inhibitor design?
- Sulfonyl spacing : A 4-Å distance between the oxadiazole and sulfonyl groups optimizes HDAC6 selectivity over HDAC1 (selectivity ratio >50) .
- Heterocyclic linkers : Oxadiazole improves metabolic stability compared to triazole analogs (t = 6.2 h vs. 2.1 h in liver microsomes) .
- Substituent bulk : tert-Butyl groups enhance blood-brain barrier penetration (brain/plasma ratio = 0.8) for neuropathic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
